

Comparative Kinase Selectivity Profiling of 2-Aminothiazole Derivatives: A Case Study of Dasatinib

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Compound of Interest

Compound Name: **5-(4-Chlorophenyl)thiazol-2-amine**

Cat. No.: **B1353873**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of 2-aminothiazole-based compounds, using the well-characterized multi-kinase inhibitor Dasatinib as a representative example. While specific experimental data for **5-(4-Chlorophenyl)thiazol-2-amine** is not readily available in the public domain, the analysis of Dasatinib, which shares the 2-aminothiazole core structure, offers valuable insights into the potential selectivity profile and off-target effects of this class of compounds.[1][2]

The information presented herein is intended to serve as a reference for researchers engaged in the discovery and development of kinase inhibitors, highlighting the importance of comprehensive selectivity profiling in assessing therapeutic potential and predicting potential adverse effects.

Data Presentation: Kinase Selectivity Profile of Dasatinib

The following table summarizes the inhibitory activity of Dasatinib against a panel of selected kinases, demonstrating its polypharmacological nature. The data is presented as the percentage of remaining kinase activity at a 500 nM concentration of the inhibitor. Lower percentages indicate stronger inhibition. This data is illustrative and compiled from publicly available kinome screening data.[3]

Kinase Target	Kinase Family	% Activity Remaining @ 500 nM
Primary Targets		
ABL1	Tyrosine Kinase	< 1
SRC	Tyrosine Kinase	< 1
LCK	Tyrosine Kinase	< 1
YES1	Tyrosine Kinase	< 1
FYN	Tyrosine Kinase	< 1
TAM Family Kinases		
TYRO3	Tyrosine Kinase	< 10
AXL	Tyrosine Kinase	< 10
MER	Tyrosine Kinase	< 10
Other Significant Off-Targets		
FLT1	Tyrosine Kinase	< 35
RET	Tyrosine Kinase	< 35
TIE2 (TEK)	Tyrosine Kinase	< 35
EGFR	Tyrosine Kinase	> 50
EphA4	Tyrosine Kinase	> 50
Pim-1	Serine/Threonine Kinase	> 50
CK2 α	Serine/Threonine Kinase	> 50

Experimental Protocols

A detailed methodology for determining the kinase selectivity profile is crucial for the reproducibility and interpretation of the results. Below is a representative protocol for an in vitro kinase assay.

In Vitro Kinase Selectivity Profiling Assay

Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.

Materials:

- Test compound (e.g., **5-(4-Chlorophenyl)thiazol-2-amine**, Dasatinib) dissolved in DMSO.
- Purified recombinant kinases.
- Kinase-specific substrates (peptides or proteins).
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- [γ -³³P]ATP or a suitable non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).
- ATP solution.
- 96-well or 384-well assay plates.
- Phosphocellulose filter mats or other separation media.
- Scintillation counter or luminometer.

Procedure:

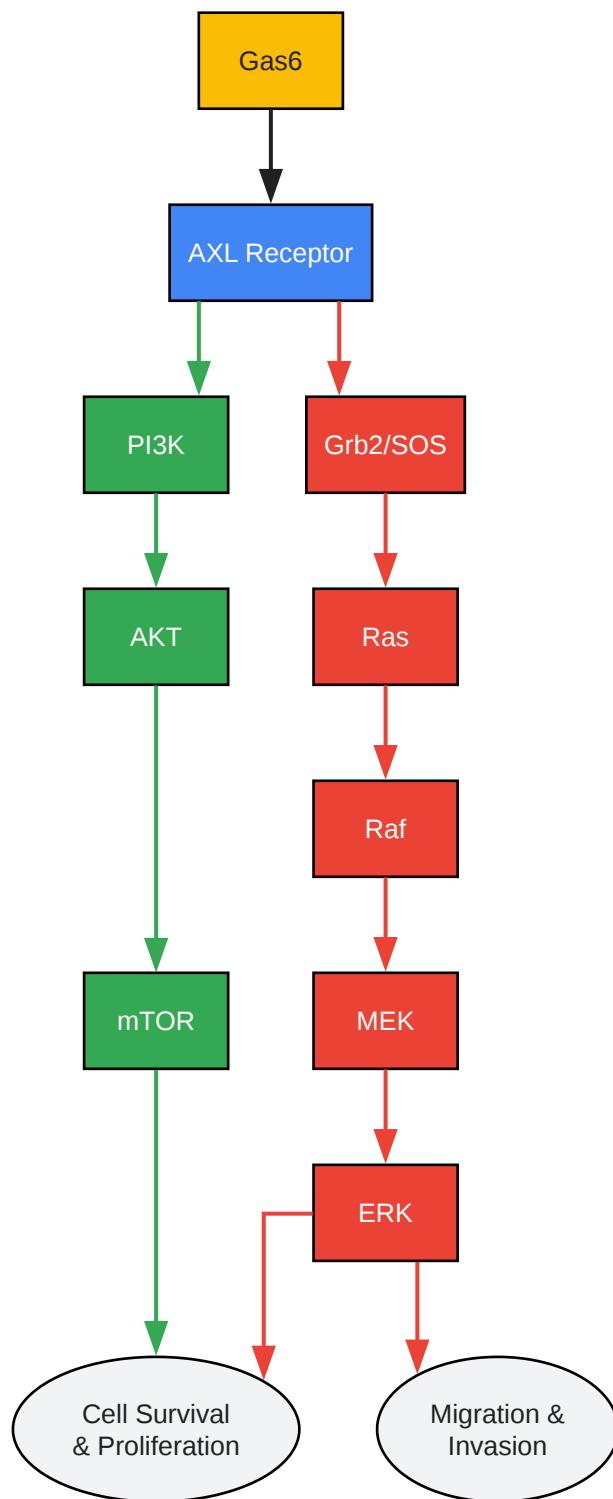
- Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a broad-spectrum scan is 10 μ M.
- Reaction Mixture Preparation: In each well of the assay plate, prepare a reaction mixture containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.
- Compound Addition: Add the diluted test compound or DMSO (vehicle control) to the reaction wells.

- Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ -³³P]ATP if using a radiometric assay) to each well. The final ATP concentration should be at or near the K_m for each specific kinase.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays) or by proceeding directly to the detection step for non-radioactive assays.
- Separation and Detection:
 - Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats extensively to remove unincorporated [γ -³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
 - Non-Radioactive Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity. This typically involves a two-step process of terminating the kinase reaction and depleting remaining ATP, followed by the conversion of ADP to ATP and a subsequent luciferase/luciferin reaction to generate a luminescent signal.
- Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the test compound relative to the vehicle control. For dose-response experiments, determine the IC_{50} value for each inhibited kinase.

Mandatory Visualizations

Signaling Pathway

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases are significant targets of many 2-aminothiazole-based inhibitors.^[4] Dysregulation of these kinases is implicated in various cancers, promoting cell survival, proliferation, and resistance to therapy.^{[5][6][7]} The diagram below illustrates a simplified AXL signaling pathway.

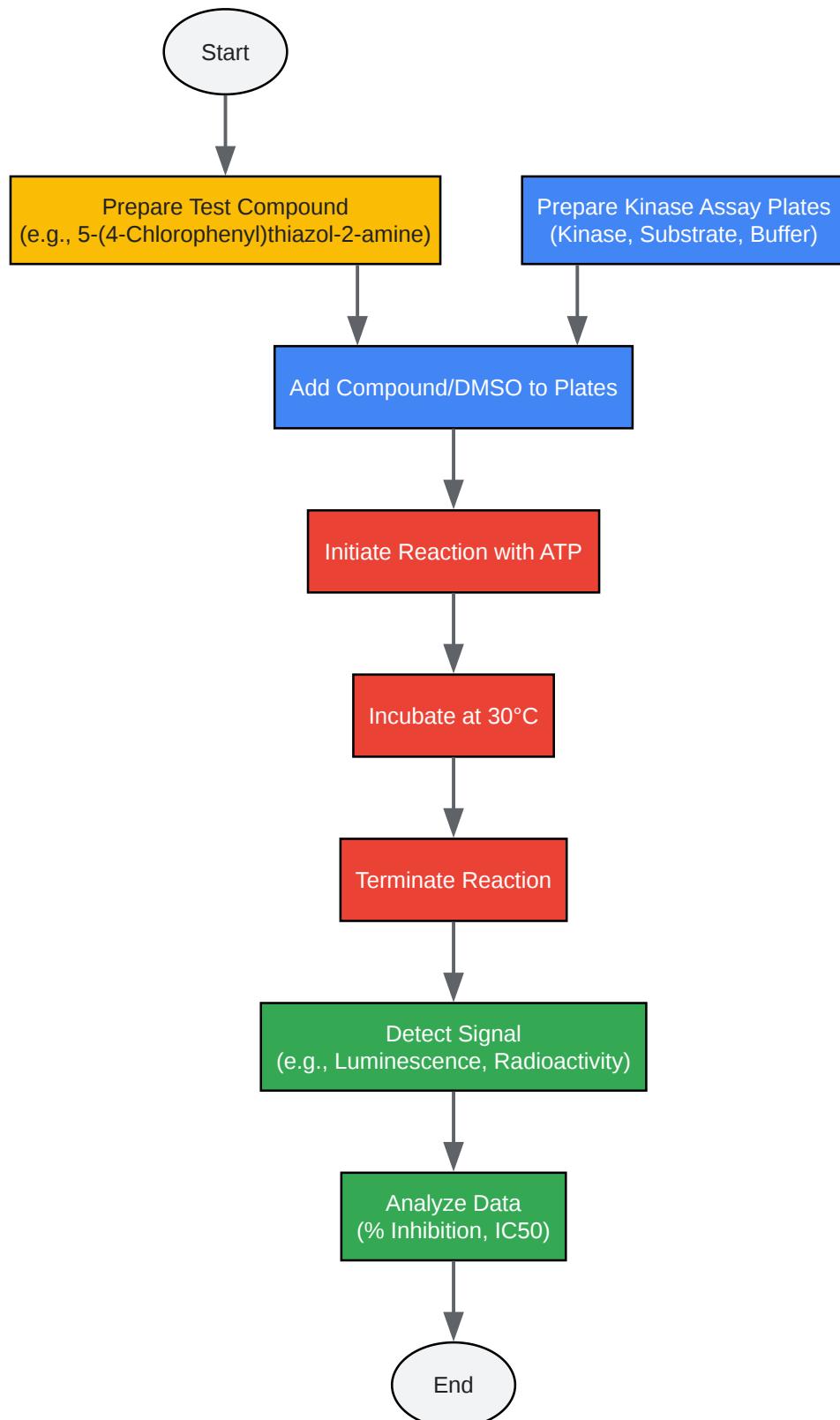


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Caption: Simplified AXL signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for performing an in vitro kinase selectivity profiling experiment.



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Caption: Experimental workflow for kinase selectivity.

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